

physical properties of 2-Bromo-5-chloropyridine-4-boronic acid

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Compound of Interest

Compound Name: 2-Bromo-5-chloropyridine-4-boronic acid

Cat. No.: B1519947

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An In-Depth Technical Guide to the Physical Properties of **2-Bromo-5-chloropyridine-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyridine-4-boronic acid is a halogenated pyridine derivative incorporating a boronic acid functional group. This structural motif makes it a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility extends to the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials like OLEDs and PLEDs.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and integration into drug development and materials science workflows.

This guide provides a comprehensive analysis of the core physical properties of **2-Bromo-5-chloropyridine-4-boronic acid**. Moving beyond a simple data sheet, it offers insights into the causality behind its expected characteristics, provides standardized protocols for property determination where specific data is not publicly available, and outlines best practices for its storage and handling based on data from analogous compounds.

Compound Identification and Core Data

A precise identification is the foundation of all laboratory work. The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |
|-------------------|---|---|
| CAS Number | 1072952-51-2 | [1] [3] [4] [5] |
| Molecular Formula | C ₅ H ₄ BBrClNO ₂ | [1] [3] [5] |
| Molecular Weight | 236.26 g/mol | [1] [3] [6] |
| Common Synonyms | (2-Bromo-5-chloropyridin-4-yl)boronic acid, 4-Borono-2-bromo-5-chloropyridine | [4] |
| Typical Purity | ≥97% | [1] [3] |
| Appearance | Solid | [3] |

Key Physical Properties: Analysis and Experimental Protocols

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Data: Specific experimental data for **2-Bromo-5-chloropyridine-4-boronic acid** is not widely published. However, a structurally similar compound, 2-Bromo-5-fluoropyridine-4-boronic acid, exhibits a melting point of >135°C with decomposition.[\[7\]](#) This suggests that the title compound likely has a relatively high melting point and may decompose upon heating.

Expert Insight: The high melting point is expected due to the rigid aromatic ring structure and the potential for intermolecular hydrogen bonding between the boronic acid groups, leading to a stable crystal lattice.

Protocol for Melting Point Determination (Thiele Tube Method)

This standard method provides a reliable means of determining the melting point in a research setting.

- **Sample Preparation:** Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.
- **Apparatus Setup:** Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
- **Heating:** Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube ensures even heat distribution via convection.
- **Observation:**
 - Heat rapidly to about 15-20°C below the expected melting point.
 - Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Solubility Profile

Solubility is a crucial parameter for drug development (formulation, bioavailability) and reaction chemistry (solvent selection, concentration).

Data: No specific solubility data for this compound is readily available. Based on analogous structures, its solubility is predicted as follows:

- **Aprotic Polar Solvents:** Likely to be slightly soluble in solvents like DMSO and heated Methanol.^[7]
- **Water:** The precursor, 2-bromo-5-chloropyridine, is slightly soluble in water.^[2] The boronic acid group can increase aqueous solubility, especially at higher pH where the boronate anion

is formed.

- Nonpolar Solvents: Expected to have low solubility in nonpolar solvents like hexanes or toluene due to the polar nature of the pyridine ring and boronic acid group.

Protocol for Qualitative Solubility Assessment

- Preparation: Add approximately 10 mg of the compound to a small test tube.
- Solvent Addition: Add 1 mL of the test solvent (e.g., water, methanol, DMSO, dichloromethane) to the test tube.
- Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.
- Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.
- Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent.

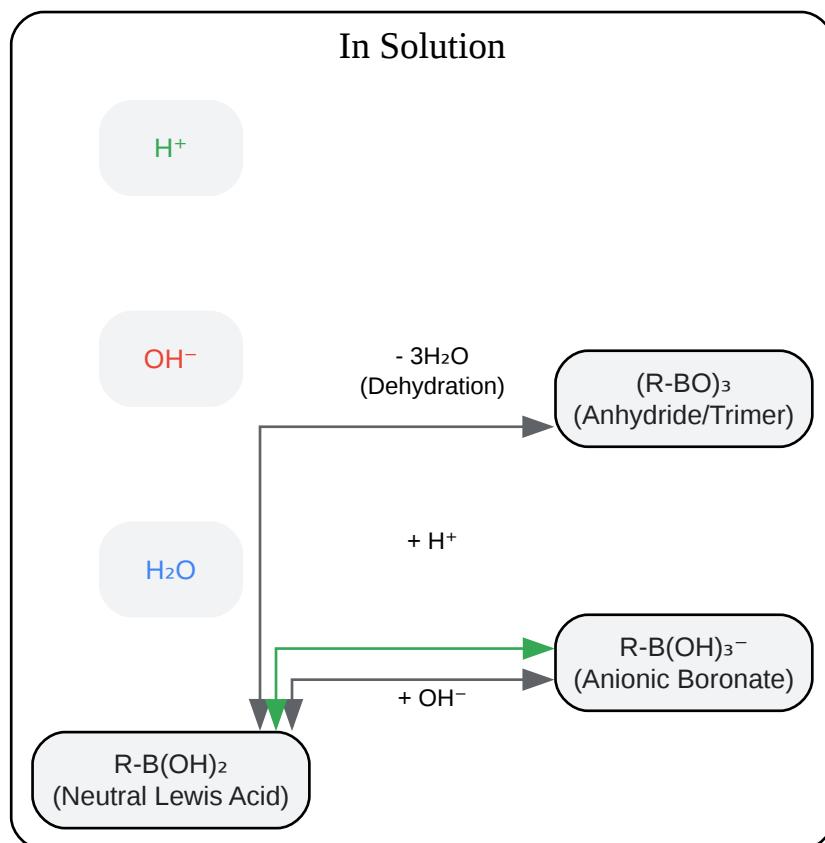
Acidity (pKa)

The pKa of the boronic acid group is critical as it dictates the equilibrium between the neutral Lewis acidic form and the anionic boronate form in solution. This equilibrium influences its reactivity and biological interactions.

Data: Experimental pKa data is not available. For the related compound 2-Bromo-5-fluoropyridine-4-boronic acid, a computationally predicted pKa is 6.36 ± 0.58 .^[7] This value suggests that the compound is a weak acid, and at physiological pH (~7.4), a significant portion will exist as the anionic boronate.

Expert Insight: The electron-withdrawing nature of the bromo, chloro, and pyridine nitrogen atoms is expected to increase the Lewis acidity of the boron center, resulting in a lower pKa compared to simple phenylboronic acid.

Diagram: Boronic Acid Equilibria This diagram illustrates the key equilibria that boronic acids undergo in solution, which are fundamental to their chemical behavior.



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Caption: Equilibria of boronic acid with its boronate and boroxine forms.

Stability, Storage, and Handling

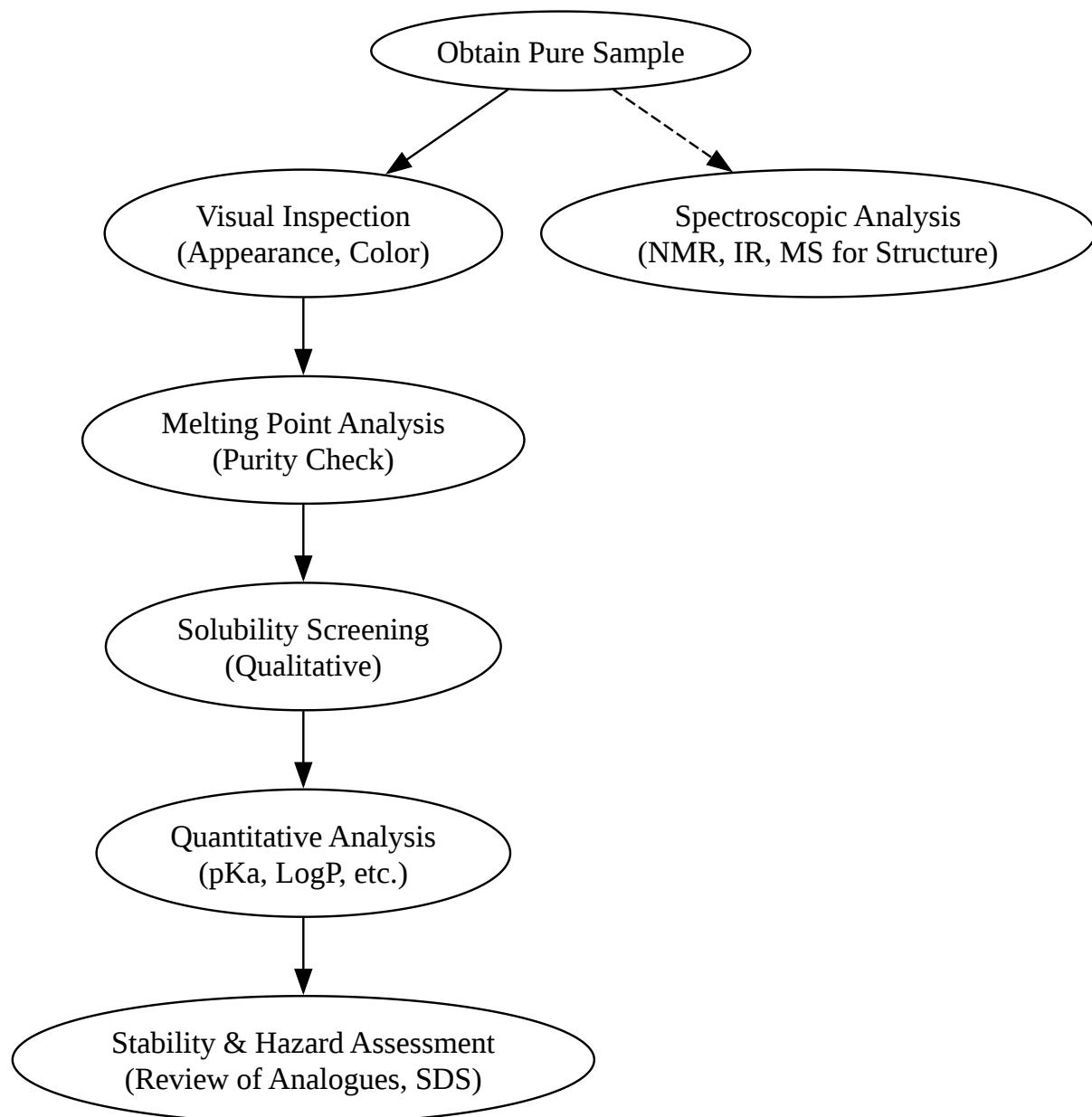
Proper storage and handling are essential to maintain the integrity of the compound and ensure laboratory safety.

Storage Recommendations:

- Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides.
- Based on guidelines for similar compounds, it is recommended to store **2-Bromo-5-chloropyridine-4-boronic acid** in a tightly sealed container in a cool, dry, and well-ventilated place.^[8] For long-term stability, storage in a freezer under an inert atmosphere is advisable.^[7]

Hazard Profile and Safe Handling:

- No specific safety data sheet (SDS) for this exact molecule was found. However, the hazards can be inferred from its precursors and analogues.
- The precursor 2-Bromo-5-chloropyridine is classified as toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[9][10]
- Related boronic acids are known skin, eye, and respiratory tract irritants.[11][12]
- Therefore, **2-Bromo-5-chloropyridine-4-boronic acid** must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[13]

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